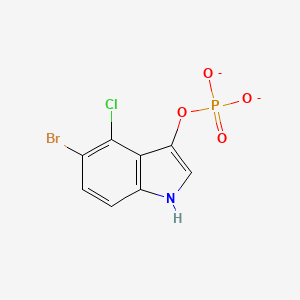

5-Bromo-4-chloro-3-indolyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-chloro-3-indolyl phosphate: is a synthetic compound known for its application as a chromogenic substrate in biochemical assays. It is particularly used for the detection of alkaline phosphatase activity. The compound is characterized by the presence of bromine, chlorine, and a phosphonatooxy group attached to an indole ring, making it a versatile tool in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indolyl phosphate typically involves the following steps:

Bromination and Chlorination: The indole ring is first brominated and chlorinated at specific positions to introduce the bromine and chlorine atoms.

Phosphorylation: The phosphoryl group is then introduced through a phosphorylation reaction, often using phosphoryl chloride or similar reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Large-scale Bromination and Chlorination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Efficient Phosphorylation: Employing continuous flow reactors or batch reactors to introduce the phosphoryl group efficiently.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

Reduction: Reduction reactions can occur, especially targeting the halogen atoms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Products include various oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound with hydrogen replacing the halogen atoms.

Substitution: Substituted derivatives with different functional groups replacing bromine or chlorine.

Aplicaciones Científicas De Investigación

Key Applications

-

Immunoblotting :

- BCIP is extensively used in Western blotting to visualize proteins that have been transferred to membranes. When conjugated with alkaline phosphatase-labeled antibodies, the substrate produces a colored precipitate at the site of the target protein, allowing for easy identification and quantification .

-

In Situ Hybridization :

- In situ hybridization techniques utilize BCIP to detect specific nucleic acid sequences within tissue sections. The enzyme-linked probes facilitate the visualization of hybridized sequences through colorimetric changes, enhancing the understanding of gene expression patterns in various biological contexts .

- Immunohistochemistry :

- Histochemistry :

- Colorimetric Detection in Biosensors :

Data Table: Comparative Applications of this compound

| Application Type | Description | Key Features |

|---|---|---|

| Immunoblotting | Visualization of proteins on membranes using alkaline phosphatase | Colorimetric detection; easy quantification |

| In Situ Hybridization | Detection of nucleic acids within tissues | Specificity for target sequences; spatial resolution |

| Immunohistochemistry | Localization of proteins in tissue samples | Enhanced visualization; diagnostic applications |

| Histochemistry | Staining for enzyme activity in tissues | Insight into cellular processes; colorimetric readout |

| Biosensor Applications | Detection of biomolecules using colorimetric changes | Quantitative analysis; rapid results |

Case Studies

-

Detection of Alkaline Phosphatase Activity :

A study utilized BCIP/NBT as a substrate system for detecting alkaline phosphatase activity in canine appendicular osteosarcoma samples. The results indicated significant enzyme expression correlated with tumor progression, demonstrating the utility of BCIP in veterinary oncology research . -

Gene Expression Analysis :

In another investigation, researchers applied BCIP during in situ hybridization to study gene expression patterns in plant tissues under stress conditions. The findings revealed differential expression of stress-responsive genes, highlighting the effectiveness of BCIP in plant molecular biology . -

Biosensor Development :

A recent development involved integrating BCIP into a nanocellulose-based biosensor for detecting human neutrophil elastase. The study reported that the color intensity from BCIP was directly proportional to enzyme concentration, showcasing its potential for clinical diagnostics .

Mecanismo De Acción

The compound acts as a substrate for alkaline phosphatase. When the enzyme cleaves the phosphate group, it produces a colored product, which can be easily detected. This reaction is used to measure the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the cleavage of the phosphate group occurs, leading to the formation of a detectable product.

Comparación Con Compuestos Similares

5-Bromo-4-chloro-3-indolyl phosphate: Another chromogenic substrate used for similar applications.

X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside): Used for the detection of β-galactosidase activity.

Uniqueness:

- The presence of the phosphonatooxy group provides distinct reactivity and detection capabilities compared to other chromogenic substrates.

This compound: is unique due to its specific application in detecting alkaline phosphatase activity, whereas similar compounds like X-Gal are used for different enzymes.

This compound’s versatility and specificity make it a valuable tool in various scientific and industrial applications.

Propiedades

Fórmula molecular |

C8H4BrClNO4P-2 |

|---|---|

Peso molecular |

324.45 g/mol |

Nombre IUPAC |

(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14)/p-2 |

Clave InChI |

QRXMUCSWCMTJGU-UHFFFAOYSA-L |

SMILES canónico |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.